molecular formula C22H16O5 B5814273 methyl 4-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate

methyl 4-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate

Cat. No.: B5814273
M. Wt: 360.4 g/mol
InChI Key: KCRYHCDKBNNCHF-UHFFFAOYSA-N
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Description

Methyl 4-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate is a synthetic benzoate ester featuring a benzo[c]chromen-6-one core linked via an oxymethyl group to a para-substituted methyl benzoate moiety. This compound belongs to the coumarin-derived family, known for their photophysical properties and applications in medicinal chemistry.

Properties

IUPAC Name

methyl 4-[(6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O5/c1-25-21(23)15-8-6-14(7-9-15)13-26-16-10-11-18-17-4-2-3-5-19(17)22(24)27-20(18)12-16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRYHCDKBNNCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Benzo[c]chromen Core

  • Methyl 4-[(8-Methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoate (CAS 6630-23-5): Key Difference: Addition of a methoxy group at position 8 of the benzo[c]chromen core . Molecular weight increases to 390.4 g/mol compared to the target compound (estimated ~360–370 g/mol based on analogs). Synthesis: Similar multi-step procedures involving triazine intermediates and chromatographic purification (e.g., DIPEA-mediated coupling) .
  • 4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-Methoxybenzoate (CAS 670245-03-1): Key Difference: A methyl group at position 4 of the chromen core and a 4-methoxybenzoate ester . The 4-methoxybenzoate enhances lipophilicity (logP ~3.5) compared to the target compound’s methyl benzoate (logP ~2.8) .

Variations in the Ester Side Chain

  • 6-Oxo-6H-benzo[c]chromen-3-yl Benzoate (CAS 307524-30-7) :

    • Key Difference : Direct esterification of the chromen oxygen with a benzoate group, omitting the oxymethyl bridge .
    • Impact : Reduced flexibility may limit binding efficiency in biological systems. Molecular weight is lower (328.3 g/mol) due to the absence of the methylene spacer .
  • [(4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic Acid (CAS 302551-56-0) :

    • Key Difference : Acetic acid substituent instead of a benzoate ester .
    • Impact : Increased aqueous solubility (estimated solubility ~10 mg/mL vs. <1 mg/mL for benzoate esters) due to the carboxylic acid group. Lower molecular weight (274.3 g/mol) .

Functional Group Modifications

  • 2-({6-Oxo-6H-benzo[c]chromen-3-yl}oxy)propanoic Acid (CAS 314744-86-0): Key Difference: Propanoic acid side chain with a chiral center . Impact: The carboxylic acid group enables salt formation, improving bioavailability. The stereochemistry may influence interactions with chiral biological targets .

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